molecular formula C13H24N2O3 B12440388 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid

Cat. No.: B12440388
M. Wt: 256.34 g/mol
InChI Key: HMRIDAZKHBURCB-UHFFFAOYSA-N
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Description

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid is a complex organic compound with the molecular formula C13H24N2O3 It is characterized by the presence of a pyrrolidine ring, a formamido group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Formamido Group: The formamido group is introduced through a formylation reaction, often using formic acid or formamide as the formylating agents.

    Formation of the Hexanoic Acid Chain: The hexanoic acid chain is synthesized separately and then attached to the pyrrolidine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), acids (HCl, H2SO4), bases (NaOH, KOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-{[(pyrrolidin-2-yl)carbamoyl]methyl}hexanoic acid
  • 5-Methyl-3-{[(pyrrolidin-2-yl)acetyl]methyl}hexanoic acid
  • 5-Methyl-3-{[(pyrrolidin-2-yl)benzoyl]methyl}hexanoic acid

Uniqueness

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formamido group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

5-methyl-3-[(pyrrolidine-2-carbonylamino)methyl]hexanoic acid

InChI

InChI=1S/C13H24N2O3/c1-9(2)6-10(7-12(16)17)8-15-13(18)11-4-3-5-14-11/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

HMRIDAZKHBURCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCN1

Origin of Product

United States

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